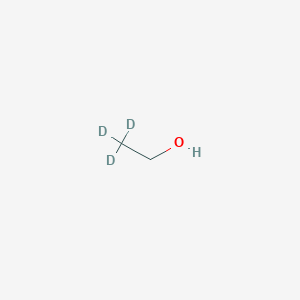

Ethanol-2,2,2-d3

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Ethanol-2,2,2-d3 is widely used in scientific research due to its unique isotopic properties:

Biology: It is used in metabolic studies to trace the incorporation of deuterium into biological molecules.

Medicine: Deuterated compounds, including this compound, are explored for their potential therapeutic benefits due to their altered metabolic pathways.

Industry: It is used in the production of deuterated pharmaceuticals and as a standard in mass spectrometry.

Wirkmechanismus

Target of Action

Ethanol-2,2,2-d3, an isotope-labeled analog of ethanol, primarily targets several neurotransmitter systems in the brain. It interacts with gamma-aminobutyric acid (GABA), glycine, and N-methyl-D-aspartate (NMDA) receptors . The sedative effects of ethanol are mediated through binding to GABA and glycine receptors, while it inhibits NMDA receptor functioning .

Mode of Action

The interaction of this compound with its targets leads to several changes. It enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain, leading to sedative effects . It also inhibits the excitatory effects of NMDA receptors, contributing to its anesthetic properties . The compound’s interaction with these receptors modulates their effects, altering neuronal activity .

Biochemical Pathways

This compound affects various biochemical pathways. It is metabolized primarily by alcohol dehydrogenase (ADH) to acetaldehyde, a highly toxic and carcinogenic compound . This metabolism also leads to an excess of NADH, which has significant biochemical implications, such as enhanced lipogenesis and decreased gluconeogenesis . Ethanol is also oxidized to acetaldehyde in the endoplasmic reticulum by the inducible cytochrome P450 system, especially the subtype CYP2E1 .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body . Its metabolism, as mentioned earlier, primarily occurs in the liver, where it is converted to acetaldehyde by ADH and further to acetic acid by acetaldehyde dehydrogenases . The compound is then excreted from the body.

Result of Action

The action of this compound at the molecular and cellular levels results in various effects. Its interaction with neurotransmitter systems alters neuronal activity, leading to its sedative and anesthetic effects . The metabolism of the compound also leads to the production of acetaldehyde, a toxic compound that can cause cellular damage .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances, such as medications or other drugs, can affect its metabolism and hence its effects . Genetic factors, such as polymorphisms in the genes encoding for its metabolic enzymes, can also influence its action .

Biochemische Analyse

Biochemical Properties

The biochemical properties of Ethanol-2,2,2-d3 are similar to those of ethanol. It interacts with various enzymes and proteins, including alcohol dehydrogenase and cytochrome P450, which are involved in its metabolism .

Cellular Effects

The cellular effects of this compound are expected to be similar to those of ethanol. Ethanol influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to acetaldehyde by alcohol dehydrogenase and cytochrome P450, particularly the subtype CYP2E1 . This process can lead to changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

It is known that ethanol’s effects can change over time, with tolerance developing to high-dose effects and signs of physical dependence appearing after withdrawal .

Dosage Effects in Animal Models

Studies on ethanol have shown that its effects can vary with dosage, with threshold effects observed in some studies and toxic or adverse effects seen at high doses .

Metabolic Pathways

This compound is involved in similar metabolic pathways as ethanol. It is metabolized primarily in the liver, with alcohol dehydrogenase converting it to acetaldehyde, which is then further metabolized into acetic acid by aldehyde dehydrogenase .

Transport and Distribution

This compound, like ethanol, is amphiphilic, meaning it can dissolve in both water and lipid phases. This allows it to be distributed throughout the body, including the brain .

Subcellular Localization

Ethanol is known to affect various subcellular compartments, including the plasma membrane and various organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethanol-2,2,2-d3 can be synthesized through the catalytic exchange of ethanol with deuterium oxide (D2O) in the presence of a catalyst such as platinum or palladium. The reaction typically occurs under mild conditions, with the catalyst facilitating the exchange of hydrogen atoms with deuterium atoms .

Industrial Production Methods: On an industrial scale, this compound is produced by the same catalytic exchange method but with optimized conditions to ensure high yield and purity. The process involves the continuous flow of ethanol and deuterium oxide over a fixed bed of catalyst, allowing for efficient exchange and collection of the deuterated product .

Analyse Chemischer Reaktionen

Types of Reactions: Ethanol-2,2,2-d3 undergoes similar chemical reactions as ethanol, including oxidation, reduction, and substitution reactions. the presence of deuterium can influence the reaction kinetics and mechanisms.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to acetaldehyde-2,2,2-d3 using oxidizing agents such as potassium dichromate (K2Cr2O7) in acidic conditions.

Reduction: It can be reduced to ethane-2,2,2-d3 using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: In the presence of strong acids, this compound can undergo substitution reactions to form ethyl halides-2,2,2-d3.

Major Products Formed:

Oxidation: Acetaldehyde-2,2,2-d3

Reduction: Ethane-2,2,2-d3

Substitution: Ethyl halides-2,2,2-d3

Vergleich Mit ähnlichen Verbindungen

Ethanol-d6: An isotope-labeled analog where all hydrogen atoms are replaced by deuterium.

Ethanol-1,1,2,2,2-d5: A partially deuterated ethanol with five deuterium atoms.

Methanol-d3: A deuterated analog of methanol with three deuterium atoms.

Uniqueness: Ethanol-2,2,2-d3 is unique due to its selective deuteration at the methyl group, making it particularly useful in NMR spectroscopy for studying specific molecular interactions and dynamics. Its distinct isotopic labeling provides advantages in tracing metabolic pathways and understanding reaction mechanisms .

Eigenschaften

IUPAC Name |

2,2,2-trideuterioethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQSCWFLJHTTHZ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334030 | |

| Record name | Ethanol-2,2,2-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

49.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1759-87-1 | |

| Record name | Ethanol-2,2,2-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1759-87-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

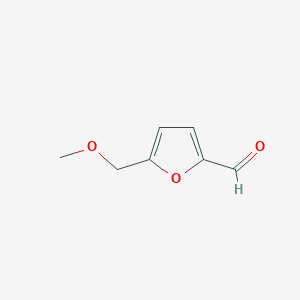

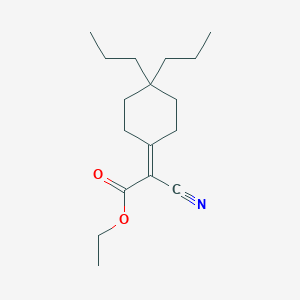

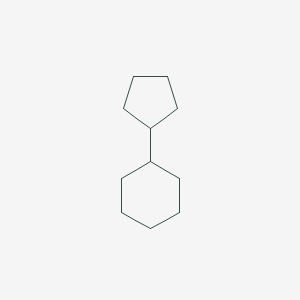

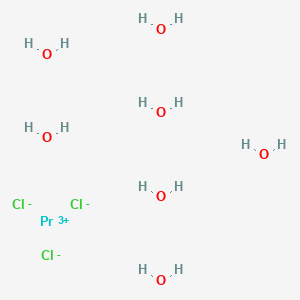

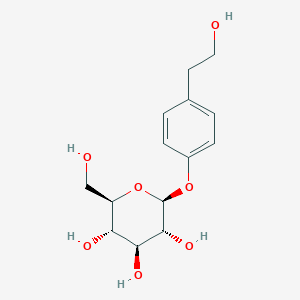

Feasible Synthetic Routes

Q1: What insights did deuterium labeling of ethanol provide about its behavior within Dianin's compound clathrates?

A1: Utilizing Ethanol-2,2,2-d3, alongside other deuterated ethanol isotopologues, enabled researchers to employ deuteron nuclear magnetic resonance (2H-NMR) spectroscopy to probe the molecule's orientation and dynamics within the clathrate cages []. This technique revealed that at temperatures below 25K, the this compound molecules become significantly immobile, allowing for the determination of the bond directions of the deuterium atoms []. This immobility was crucial for determining the orientation of the ethanol molecules within the Dianin's compound cages [].

Q2: How does the dynamic behavior of this compound change within the clathrate as temperature increases?

A2: The research indicated that as temperature rises above 25K, this compound molecules exhibit increasingly complex dynamics within the clathrate cages []. This dynamic behavior was elucidated through line shape analyses and deuteron two-dimensional exchange spectroscopy []. Although specific details of the dynamic processes were not provided in the abstract, this finding highlights the sensitivity of guest molecule behavior to temperature changes within these clathrate systems.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B158553.png)